2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethoxy)phenol 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethoxy)phenol
Brand Name: Vulcanchem
CAS No.: 2621939-53-3
VCID: VC7722975
InChI: InChI=1S/C13H16BF3O4/c1-11(2)12(3,4)21-14(20-11)10-8(18)6-5-7-9(10)19-13(15,16)17/h5-7,18H,1-4H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC=C2OC(F)(F)F)O
Molecular Formula: C13H16BF3O4
Molecular Weight: 304.07

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethoxy)phenol

CAS No.: 2621939-53-3

Cat. No.: VC7722975

Molecular Formula: C13H16BF3O4

Molecular Weight: 304.07

* For research use only. Not for human or veterinary use.

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethoxy)phenol - 2621939-53-3

Specification

CAS No. 2621939-53-3
Molecular Formula C13H16BF3O4
Molecular Weight 304.07
IUPAC Name 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethoxy)phenol
Standard InChI InChI=1S/C13H16BF3O4/c1-11(2)12(3,4)21-14(20-11)10-8(18)6-5-7-9(10)19-13(15,16)17/h5-7,18H,1-4H3
Standard InChI Key VHLYXLHXKQUQPC-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC=C2OC(F)(F)F)O

Introduction

The compound 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethoxy)phenol is a boronic ester derivative that has gained attention in synthetic organic chemistry and material sciences due to its unique structural and functional properties. This article provides a comprehensive overview of its chemical structure, properties, synthesis, and applications.

Synthesis

The synthesis of this compound typically involves Suzuki-Miyaura coupling reactions, where boronic esters are key intermediates. Below is a generalized synthetic route:

  • Preparation of the Boronic Ester:
    The dioxaborolane moiety is introduced via reaction of pinacol with boron-containing precursors such as boronic acids or boron halides.

  • Functionalization of the Phenolic Ring:
    The trifluoromethoxy group is incorporated using electrophilic substitution reactions or through direct functionalization of an aromatic precursor.

  • Final Coupling Step:
    The boronic ester is coupled with a phenolic derivative under palladium-catalyzed conditions to yield the final product.

Applications

This compound has diverse applications in both academic and industrial settings:

  • Organic Synthesis:

    • It serves as a precursor in cross-coupling reactions (e.g., Suzuki coupling) to create complex organic molecules.

    • Its boronic ester group reacts selectively with electrophiles.

  • Material Science:

    • Used in designing functional materials due to its stability and electronic properties.

    • Potential applications in sensors and optoelectronic devices.

  • Pharmaceutical Research:

    • The trifluoromethoxy group enhances bioavailability and metabolic stability in drug candidates.

    • May serve as a scaffold for developing enzyme inhibitors or receptor modulators.

Safety and Handling

While specific safety data for this compound are not readily available, general precautions for handling boronic esters apply:

  • Store in a cool, dry place away from moisture.

  • Use personal protective equipment (PPE) such as gloves and goggles.

  • Avoid inhalation of dust or fumes during handling.

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